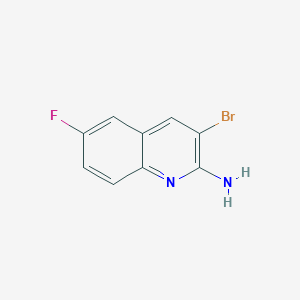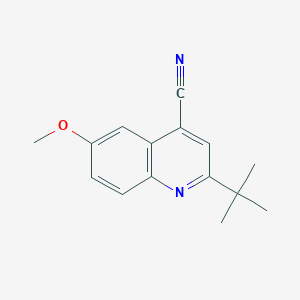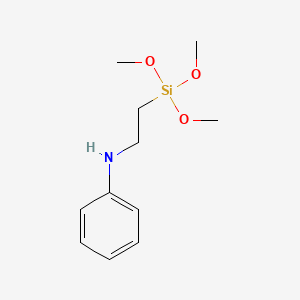![molecular formula C8H7BrN2O2 B11869408 7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B11869408.png)
7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione is a nitrogen-containing heterocyclic compound. This compound features a pyrido[1,2-a]pyrazine core structure, which is known for its biological activity and potential applications in medicinal chemistry. The presence of a bromine atom at the 7th position and a dione functionality at the 1,6 positions further enhances its chemical reactivity and potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors. For instance, the reaction of 2-(bromoacetyl)pyrrole with propargylamine followed by intramolecular cyclization can yield the desired compound . The reaction conditions typically involve the use of a base such as cesium carbonate in a solvent like dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The dione functionality can participate in redox reactions.
Cyclization Reactions: The compound can form additional rings through cyclization reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate can oxidize the dione functionality.
Reduction: Reducing agents such as sodium borohydride can reduce the dione to a diol.
Major Products
Substitution Products: Compounds with various functional groups replacing the bromine atom.
Oxidation Products: Oxidized derivatives of the dione functionality.
Reduction Products: Reduced forms of the dione, such as diols.
Wissenschaftliche Forschungsanwendungen
7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing biologically active molecules with potential antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Its derivatives are explored for use in organic electronics and fluorescent materials.
Wirkmechanismus
The mechanism of action of 7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione involves its interaction with various molecular targets. The bromine atom and dione functionality allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and derivative used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds share a similar core structure but may have different substituents, leading to varied biological activities.
Pyrido[2,3-b]pyrazine Derivatives: These compounds have a different arrangement of the nitrogen atoms in the ring system, affecting their chemical properties and applications.
Uniqueness
7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione is unique due to the presence of the bromine atom and the dione functionality, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form derivatives makes it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C8H7BrN2O2 |
|---|---|
Molekulargewicht |
243.06 g/mol |
IUPAC-Name |
7-bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione |
InChI |
InChI=1S/C8H7BrN2O2/c9-5-1-2-6-7(12)10-3-4-11(6)8(5)13/h1-2H,3-4H2,(H,10,12) |
InChI-Schlüssel |
DHXMWCDOZUCSEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=CC=C(C2=O)Br)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate](/img/structure/B11869329.png)
![7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11869332.png)






![Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate](/img/structure/B11869363.png)

![5-(4-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11869378.png)
![5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11869383.png)


